![molecular formula C19H20N4O6S B2494319 N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797588-89-6](/img/structure/B2494319.png)
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals that typically involve complex synthesis processes and detailed structural analyses to understand their properties and potential applications. Similar compounds have been synthesized and analyzed for various biological activities and chemical properties, providing a foundation for understanding the synthesis and analysis of the compound of interest.
Synthesis Analysis
Compounds with complex structures, such as the one mentioned, often involve multi-step synthesis processes. For example, the synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moiety involves reactions between amines and sulfonyl chlorides, followed by treatment with alkyl/aralkyl halides in the presence of bases and catalysts (M. Irshad et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using spectroscopic techniques like infrared spectroscopy, proton-NMR, and mass spectrometry. These techniques provide detailed insights into the compound's molecular framework and functional groups.
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds can be diverse, depending on their molecular structure. For example, some compounds exhibit good inhibitory activities against enzymes and bacteria, highlighting their potential biological relevance (M. Irshad et al., 2016).
Scientific Research Applications
Antibacterial and Antiurease Activities
A significant application of compounds related to N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is in the field of antibacterial and antiurease activities. Research has shown that new compounds synthesized from 1,2,4-triazole derivatives exhibit effective antiurease and antioxidant activities, contributing to their potential as antibacterial agents. This is particularly relevant in the context of increasing antibiotic resistance and the need for new therapeutic agents (Sokmen et al., 2014).
Antimicrobial Activity
Compounds with structural similarities to N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been explored for their antimicrobial properties. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential utility in addressing microbial infections (El-Shehry et al., 2020).
Potential as Antibacterial Agents
Research focusing on N-substituted sulfonamides bearing a benzodioxane moiety, closely related to the chemical structure , has indicated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This highlights the role of such compounds in developing new antibacterial agents (Abbasi et al., 2016).
Biological Activities of Hybrid Molecules
Studies on hybrid molecules containing azole moieties, similar to the chemical structure of interest, have revealed antimicrobial, antilipase, and antiurease activities. These findings suggest the potential of such compounds in various therapeutic applications, including antimicrobial treatments (Ceylan et al., 2014).
properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c24-19-22(21-18(16-2-1-9-27-16)23(19)13-3-4-13)8-7-20-30(25,26)14-5-6-15-17(12-14)29-11-10-28-15/h1-2,5-6,9,12-13,20H,3-4,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDKTCGFHOFEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![Ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2494238.png)
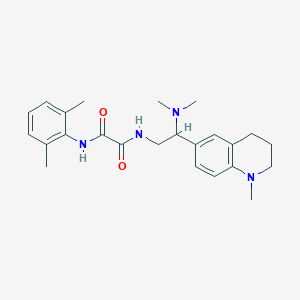
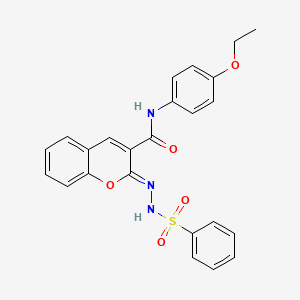
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2494242.png)
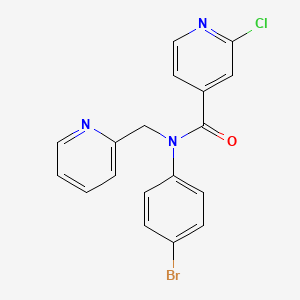
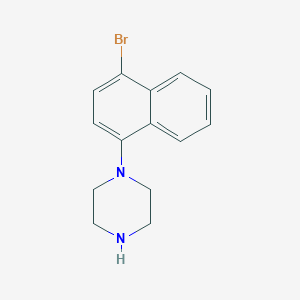
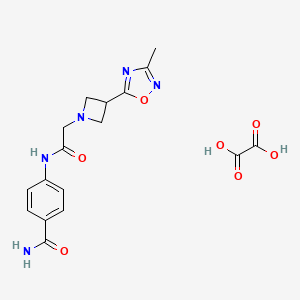

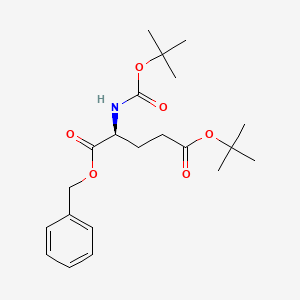
![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2494254.png)
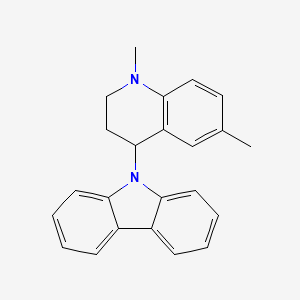
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2494256.png)
![1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2494257.png)